molecular formula C2H7ClN2 B141955 Acetamidine hydrochloride CAS No. 124-42-5

Acetamidine hydrochloride

Cat. No. B141955
CAS RN: 124-42-5
M. Wt: 94.54 g/mol
InChI Key: WCQOBLXWLRDEQA-UHFFFAOYSA-N
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Description

Acetamidine hydrochloride is an amidine salt . It is used as an important intermediate for the synthesis of vitamin B1 and is the basic raw material for organic synthesis .


Synthesis Analysis

The synthesis of Acetamidine hydrochloride involves the condensation of acetonitrile with lower alcohols in the presence of hydrogen chloride . The condensation of primary amine with N,N-dimethylacetamide dimethyl acetal yields a mixture of acetamidine and imidate ester . The product distribution in this reaction depends on the temperature, solvent, and structure of the primary amine .


Molecular Structure Analysis

The molecular formula of Acetamidine hydrochloride is C2H7ClN2 . Its average mass is 94.543 Da and its monoisotopic mass is 94.029778 Da .


Chemical Reactions Analysis

Acetamidine hydrochloride has been used in the preparation of decarboxyectoine . It has also been used in the synthesis of heterocycles and in the production of high-energy insensitive explosive 1,1-diamino-2,2-dinitroethene .


Physical And Chemical Properties Analysis

Acetamidine hydrochloride has a molecular weight of 94.54 g/mol . It has a density of 1.0596 (rough estimate), a melting point of 165-170°C (lit.), and a boiling point of 129.78°C (rough estimate) . It is soluble in water with a solubility of 1 g/mL .

Scientific Research Applications

Synthesis of Nitrogen Compounds

Acetamidine hydrochloride is a precursor to the industrial and laboratory synthesis of many nitrogen compounds . It serves as a source of amidine, which is a key component in the synthesis of these compounds .

Production of Substituted Pyrimidines

Acetamidine hydrochloride reacts with β-dicarbonyls to produce substituted pyrimidines . Pyrimidines are essential components of nucleotides, which are the building blocks of DNA and RNA.

Formation of Substituted Imidazoles

When reacted with acetaldehydes, Acetamidine hydrochloride forms substituted imidazoles . Imidazoles are a type of organic compound that have a wide range of applications, including in pharmaceuticals and material science.

Synthesis of Substituted Triazines

Acetamidine hydrochloride can react with imidates to form substituted triazines . Triazines are another class of nitrogen-containing compounds with various applications, including in dyes, resins, and pharmaceuticals.

Preparation of Decarboxyectoine

Acetamidine hydrochloride was used in the preparation of decarboxyectoine . Decarboxyectoine is a compound that has potential applications in the field of biochemistry.

Synthesis of Ethyl 4-(4-hydroxyphenyl)methylidene-2-methyl-5-oxo-1-imidazolacetate

Acetamidine hydrochloride was also used in the synthesis of ethyl 4-(4-hydroxyphenyl)methylidene-2-methyl-5-oxo-1-imidazolacetate . This compound could have potential applications in the field of organic chemistry.

Enhancement of Perovskite Performance

Amidine ligands, including Acetamidine hydrochloride, are introduced into room-temperature synthesized CsPbBr x Cl 3−x NCs in air using green solvents, which are found to reduce both Cs + and halide vacancies on the NC surface and suppress nonradiative . This application is particularly relevant in the field of materials science and could lead to the development of more efficient perovskite solar cells.

Safety and Hazards

Acetamidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Amidine ligands, including Acetamidine hydrochloride, are being introduced into room-temperature synthesized CsPbBr x Cl 3−x NCs in air using green solvents, which are found to reduce both Cs + and halide vacancies on the NC surface and suppress nonradiative .

Mechanism of Action

Target of Action

Acetamidine hydrochloride, an organic compound with the formula CH3C(NH)NH2·HCl, is used in the synthesis of many nitrogen-bearing compounds . It is the hydrochloride of acetamidine, one of the simplest amidines . The primary target of Acetamidine hydrochloride is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a strain of bacteria .

Mode of Action

It is known that amidines, such as acetamidine hydrochloride, are strong lewis bases . This suggests that they may interact with their targets by donating electron pairs, potentially disrupting the normal function of the target protein.

Biochemical Pathways

As a source of amidine, acetamidine hydrochloride is a precursor to the industrial and laboratory synthesis of many nitrogen compounds . It reacts with β-dicarbonyls to produce substituted pyrimidines, with acetaldehydes to form substituted imidazoles, and with imidates to form substituted triazines .

Pharmacokinetics

It is known that acetamidine hydrochloride is a hygroscopic solid which forms colorless monoclinic crystals . It is soluble in water and alcohol . These properties may influence its bioavailability.

Result of Action

It is known that acetamidine hydrochloride releases ammonium chloride upon heating . Dry Acetamidine hydrochloride releases acetonitrile, while in aqueous solution, it instead undergoes hydrolysis to acetic acid and ammonia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acetamidine hydrochloride. For example, it is known that Acetamidine hydrochloride is a hygroscopic solid , meaning it absorbs moisture from the environment. This could potentially affect its stability and efficacy. Furthermore, it has been found that Acetamidine hydrochloride dissipated faster in submerged soil as compared to field capacity moisture and dry conditions . This suggests that environmental conditions such as moisture levels can influence the persistence and therefore the action of Acetamidine hydrochloride.

properties

IUPAC Name

ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6N2.ClH/c1-2(3)4;/h1H3,(H3,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQOBLXWLRDEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

143-37-3 (Parent)
Record name Acetamidine hydrochloride
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DSSTOX Substance ID

DTXSID2059564
Record name Acetamidine hydrochloride
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Molecular Weight

94.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Acetamidine hydrochloride

CAS RN

124-42-5
Record name Ethanimidamide, hydrochloride (1:1)
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Record name Acetamidine hydrochloride
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Record name Acetamidine hydrochloride
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Record name Ethanimidamide, hydrochloride (1:1)
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Record name Acetamidine hydrochloride
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Record name Acetamidinium chloride
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Record name ACETAMIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of acetamidine hydrochloride?

A1: Acetamidine hydrochloride has the molecular formula C2H6N2·HCl and a molecular weight of 94.54 g/mol.

Q2: Is there any spectroscopic data available for acetamidine hydrochloride?

A2: Yes, infrared spectroscopic studies have been conducted on acetamidine hydrochloride and its derivatives. These studies concluded that protonation occurs at the imino nitrogen atom of N-substituted amidines. []

Q3: How is acetamidine hydrochloride synthesized?

A3: Acetamidine hydrochloride can be synthesized through several methods. One approach involves the condensation of acetonitrile with methanol in the presence of hydrogen chloride, followed by the addition of ammonia. [] Another method uses the reaction of acetamidine hydrochloride and dimethyl malonate via cyclization and chlorination. []

Q4: Are there any industrial advantages to producing acetamidine hydrochloride in chlor-alkali enterprises?

A4: Yes, producing acetamidine hydrochloride in chlor-alkali enterprises offers advantages due to readily available raw materials like hydrogen chloride, a byproduct of other processes. [, ]

Q5: What are the optimal conditions for synthesizing 4,6-dihydroxy-2-methylpyrimidine, a precursor to acetamidine hydrochloride?

A5: Research indicates that the optimal conditions involve a molar ratio of acetamidine hydrochloride to sodium methoxide of 1:3.4 in methanol at 20°C for 4 hours, resulting in an 85.76% yield of 4,6-dihydroxy-2-methylpyrimidine. []

Q6: What are the main applications of acetamidine hydrochloride?

A6: Acetamidine hydrochloride serves as a versatile building block in organic synthesis. It is a crucial starting material for producing various compounds, including pharmaceuticals like the anticancer drug dasatinib. [] It is also used in the synthesis of vitamin B1. []

Q7: Can acetamidine hydrochloride be used to synthesize primary arylamines?

A7: Yes, a heterogeneous copper-catalyzed cascade reaction using acetamidine hydrochloride as a reagent enables the synthesis of primary arylamines from aryl iodides. This method offers high efficiency and the advantage of using a reusable heterogeneous copper catalyst. []

Q8: Can acetamidine hydrochloride be used as an ammonia source in organic synthesis?

A8: Yes, acetamidine hydrochloride can act as an ammonia source in synthesizing 2-aminopyridine derivatives from 2-fluoropyridine. This transition-metal-free method demonstrates high yield and chemoselectivity. []

Q9: How is acetamidine hydrochloride utilized in the synthesis of pyrimidine derivatives?

A9: Acetamidine hydrochloride reacts with cyanoketene dithioacetals and 2-aminopyridines, leading to the formation of pyrido[1,2-a]pyrimidine and pyrimido[4,5-d]pyrimidine derivatives. These derivatives are then used to synthesize a variety of substituted pyrimidine compounds. []

Q10: Can acetamidine hydrochloride be employed in the synthesis of multi-component reactions?

A10: Yes, acetamidine hydrochloride is a valuable reagent in multi-component reactions for synthesizing heterocyclic compounds like 2-methyl-4,6-diarylpyrimidine and 5,6-dihydrobenzo[h]quinazoline derivatives. These reactions are often conducted under solvent-free conditions, offering environmental advantages. [, ]

Q11: Are there any known biological activities associated with acetamidine hydrochloride?

A11: While acetamidine hydrochloride itself might not have direct biological activities, some of its derivatives exhibit pharmacological properties. For instance, m-tolyloxyacetamidine hydrochloride demonstrates cardiotonic effects. [] N-carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride (LON-954) exhibits tremorogenic properties, potentially useful in studying Parkinson's disease. [, ]

Q12: Can acetamidine hydrochloride derivatives protect against gramicidin toxicity?

A12: Research using NG108-15 cells suggests that acetamidine hydrochloride and guanidine hydrochloride, which can block gramicidin D channels, show protective effects against gramicidin D toxicity. []

Q13: Are there any known methods to determine the purity of acetamidine hydrochloride?

A15: Yes, analytical techniques like gravimetric analysis can determine the content of involatile impurities in acetamidine hydrochloride. [] Additionally, titration methods can be employed to determine the content of ammonium chloride, a common impurity, allowing for a more comprehensive assessment of purity. []

Q14: How does the presence of sodium chloride affect acetamidine hydrochloride?

A16: Studies have shown a positive correlation between sodium chloride content and the ash content of acetamidine hydrochloride after heating. [] This suggests that the presence of sodium chloride may impact the thermal stability of the compound.

Q15: Have there been any computational studies conducted on acetamidine hydrochloride or its derivatives?

A17: While the provided research papers do not delve into specific computational studies, theoretical investigations employing thermodynamic and kinetic stability calculations have been used to understand the regioselectivity in reactions involving acetamidine hydrochloride derivatives. []

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